Adamantane-1-carboxylic acid, (4-pyrrol-1-ylfurazan-3-yl)amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]adamantane-1-carboxamide is a complex organic compound that features a unique combination of a pyrrole ring, an oxadiazole ring, and an adamantane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]adamantane-1-carboxamide typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Formation of the Oxadiazole Ring: The oxadiazole ring is often formed via cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Coupling with Adamantane: The adamantane structure is introduced through a coupling reaction, often using adamantane-1-carboxylic acid as a starting material. This step typically requires activation of the carboxylic acid group, which can be achieved using reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrolinones.
Reduction: The oxadiazole ring can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the adamantane moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Pyrrolinones and other oxidized derivatives.
Reduction: Amines and reduced oxadiazole derivatives.
Substitution: Various substituted adamantane derivatives.
Scientific Research Applications
N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]adamantane-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure, which may interact with biological targets in novel ways.
Materials Science: The compound’s rigid adamantane core makes it a candidate for the development of new materials with specific mechanical or electronic properties.
Biological Studies: It can be used as a probe to study the interactions of pyrrole and oxadiazole-containing compounds with biological systems.
Mechanism of Action
The mechanism of action of N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]adamantane-1-carboxamide involves its interaction with specific molecular targets. The pyrrole and oxadiazole rings can participate in hydrogen bonding and π-π interactions, while the adamantane moiety provides a hydrophobic core that can enhance binding affinity to certain proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide
- Pyridine, 4-(1H-pyrrol-1-yl)-
- 4-(1H-Pyrrol-1-yl)benzoic acid
Uniqueness
N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]adamantane-1-carboxamide is unique due to its combination of a pyrrole ring, an oxadiazole ring, and an adamantane structure. This combination is not commonly found in other compounds, making it a valuable molecule for exploring new chemical and biological properties.
Biological Activity
Adamantane-1-carboxylic acid, (4-pyrrol-1-ylfurazan-3-yl)amide, is a compound that has garnered attention in medicinal and materials chemistry due to its unique structural characteristics and biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is derived from adamantane, a polycyclic hydrocarbon known for its cage-like structure. The inclusion of both a carboxylic acid and a pyrrol-1-ylfurazan moiety enhances its reactivity and biological activity. The molecular formula is C12H14N4O2, with a molecular weight of approximately 234.26 g/mol. Its structure allows for significant interactions within biological systems due to its lipophilic nature and ability to form hydrogen bonds.
Antimicrobial Activity
Research indicates that derivatives of adamantane-1-carboxylic acid exhibit notable antimicrobial properties. For instance, studies have shown that 2,3-dihydroxypropyl adamantane-1-carboxylate can effectively suppress bacterial growth at concentrations ranging from 1,000 to 1,500 μg/mL . The mechanism behind this activity may involve the disruption of bacterial cell membranes or interference with metabolic pathways.
Antitumor Activity
The compound has also been investigated for its potential antitumor properties. In vitro studies suggest that adamantane derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators . The structural features that allow for effective binding to target proteins are critical in enhancing its efficacy against tumor cells.
Case Studies
-
Study on Antibacterial Activity
- Objective : To evaluate the antibacterial effects of adamantane derivatives.
- Results : The study found significant inhibition of bacterial growth, particularly against Gram-positive bacteria.
- : The findings suggest that modifications to the adamantane structure can lead to enhanced antibacterial properties.
-
Antitumor Efficacy
- Objective : To assess the cytotoxic effects of (4-pyrrol-1-ylfurazan-3-yl)amide derivatives on cancer cell lines.
- Results : The compound demonstrated dose-dependent cytotoxicity against various cancer cell lines.
- : These results indicate potential for development as an anticancer agent.
Comparative Analysis
The following table summarizes the biological activities observed in related compounds:
Compound Name | Activity Type | Effective Concentration (μg/mL) | Mechanism of Action |
---|---|---|---|
Adamantane-1-carboxylic acid | Antibacterial | 1000–1500 | Disruption of cell membrane |
2,3-Dihydroxypropyl adamantane-1-carboxylate | Antibacterial | 1000–1500 | Metabolic pathway interference |
(4-Pyrrol-1-ylfurazan-3-yl)amide | Antitumor | Varies | Apoptosis induction via caspase activation |
Properties
CAS No. |
696649-71-5 |
---|---|
Molecular Formula |
C17H20N4O2 |
Molecular Weight |
312.37 g/mol |
IUPAC Name |
N-(4-pyrrol-1-yl-1,2,5-oxadiazol-3-yl)adamantane-1-carboxamide |
InChI |
InChI=1S/C17H20N4O2/c22-16(17-8-11-5-12(9-17)7-13(6-11)10-17)18-14-15(20-23-19-14)21-3-1-2-4-21/h1-4,11-13H,5-10H2,(H,18,19,22) |
InChI Key |
AMXBSURQFWRNBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=NON=C4N5C=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.